An In-Depth Technical Guide to N-Ethyl-N-((triethoxysilyl)methyl)ethanamine
An In-Depth Technical Guide to N-Ethyl-N-((triethoxysilyl)methyl)ethanamine
Prepared by: Gemini, Senior Application Scientist
Introduction
N-Ethyl-N-((triethoxysilyl)methyl)ethanamine, also widely known by its synonym (Diethylaminomethyl)triethoxysilane, is a versatile organosilane compound with the CAS Number 15180-47-9.[1][2][3] As a member of the alpha-silane family, the spatial arrangement of its functional groups—a tertiary amine nitrogen atom on the alpha-carbon relative to the silicon atom—imparts unique reactivity that distinguishes it from more common gamma-aminosilanes.[4] This structural feature significantly accelerates the hydrolysis of the alkoxy groups, a key mechanistic step in its function as a coupling agent, adhesion promoter, and surface modifier.[4]
This technical guide provides a comprehensive overview of the physicochemical properties, reactivity, synthesis, and applications of N-Ethyl-N-((triethoxysilyl)methyl)ethanamine. It is intended for researchers, material scientists, and formulation chemists in fields ranging from advanced composites and coatings to pharmaceuticals and microelectronics, who seek to leverage its unique properties for material innovation.
Molecular Structure and Physicochemical Properties
Molecular Structure
The structure of N-Ethyl-N-((triethoxysilyl)methyl)ethanamine consists of two primary functional domains: a hydrolyzable triethoxysilyl group (-Si(OCH₂CH₃)₃) and a diethylaminomethyl group (-(CH₂)N(CH₂CH₃)₂). This bifunctional nature is the foundation of its utility, allowing it to chemically bridge inorganic materials and organic polymers.
The defining characteristic is its classification as an alpha-silane, where the nitrogen atom is bonded to the methylene bridge which is directly attached to the silicon atom. This proximity allows for intramolecular catalysis of the hydrolysis of the ethoxy groups, a phenomenon that leads to faster reaction kinetics compared to traditional aminosilanes where the amino group is separated from the silicon by a three-carbon propyl chain.[4]
Physical and Chemical Properties
N-Ethyl-N-((triethoxysilyl)methyl)ethanamine is a colorless to yellow, air and moisture-sensitive liquid.[2] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 15180-47-9 | [2][4][5] |
| Molecular Formula | C₁₁H₂₇NO₃Si | [4][6][7] |
| Molecular Weight | 249.43 g/mol | [6][7] |
| Appearance | Colorless to Yellow Liquid | [2] |
| Purity | >95% (GC) | [2][7] |
| Boiling Point | 74-76 °C @ 3 Torr | [4] |
| Density | 0.9336 g/cm³ @ 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.4142 | [4] |
| Flash Point | 103.9 ± 22.6 °C | [4] |
| Synonyms | (Diethylaminomethyl)triethoxysilane, ADE 3 | [2][5][6] |
Spectroscopic Characterization
While specific spectra are not widely published in public databases, the structure can be unequivocally confirmed using standard spectroscopic techniques. The expected characteristics are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the different proton environments. Expected resonances include a triplet and quartet for the ethyl groups of the diethylamino moiety, a singlet for the central methylene (-CH₂-) bridge, and a triplet and quartet for the ethoxy groups attached to the silicon atom. The relative integration of these peaks would correspond to the number of protons in each environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each of the non-equivalent carbon atoms: two for the diethylamino ethyl groups, one for the methylene bridge, and two for the triethoxy groups.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would exhibit strong C-H stretching vibrations around 2800-3000 cm⁻¹. Prominent C-O and Si-O stretching bands would be visible in the 1000-1200 cm⁻¹ region. The absence of a significant O-H band (around 3200-3600 cm⁻¹) would confirm the unhydrolyzed state of the material. Upon hydrolysis, the appearance of a broad O-H band and shifts in the Si-O region would be observed.[8]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 249, corresponding to the molecular weight. Common fragmentation patterns for alkoxysilanes would also be present, such as the loss of ethoxy radicals (-OC₂H₅).
Reactivity and Mechanism of Action
Hydrolysis and Condensation
The primary mechanism of action for all alkoxysilane coupling agents involves a two-step process of hydrolysis and condensation.
-
Hydrolysis: The three ethoxy groups on the silicon atom react with water to form highly reactive silanol groups (Si-OH) and ethanol as a byproduct. As noted, the proximate amino group in this alpha-silane can act as an intramolecular catalyst, accelerating this step.
-
Condensation: The newly formed silanol groups are unstable and readily condense with other silanol groups to form stable siloxane linkages (Si-O-Si). They can also condense with hydroxyl groups present on the surface of inorganic substrates (e.g., glass, silica, metal oxides), forming a durable covalent bond.
Caption: Hydrolysis and condensation of alkoxysilanes.
Interfacial Adhesion Mechanism
The dual functionality of N-Ethyl-N-((triethoxysilyl)methyl)ethanamine allows it to function as a molecular bridge between dissimilar materials. The triethoxysilyl end reacts with and bonds to inorganic surfaces, while the organophilic diethylamino group physically or chemically interacts with an organic polymer matrix. This creates a strong, covalent linkage across the interface, which is critical for improving mechanical strength, moisture resistance, and overall performance of composites and adhesive joints.
Caption: Adhesion promotion mechanism at the interface.
Synthesis and Manufacturing
Synthesis Pathway
The most common industrial synthesis route for N-Ethyl-N-((triethoxysilyl)methyl)ethanamine is the nucleophilic substitution reaction between (chloromethyl)triethoxysilane and diethylamine.[9][10] In this process, the nitrogen atom of diethylamine acts as a nucleophile, displacing the chloride ion from the chloromethyl group. The reaction typically produces diethylamine hydrochloride as a byproduct, which is removed by filtration.
Caption: Synthesis of the target compound.
Example Laboratory Protocol
The following protocol is a generalized procedure based on established methods for the synthesis of alpha-aminosilanes.[9]
Materials:
-
Diethylamine (excess)
-
(Chloromethyl)triethoxysilane (CAS: 15267-95-5)
-
Nitrogen gas for inert atmosphere
Procedure:
-
Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Reaction Initiation: The flask is charged with diethylamine. An excess is used to act as both the reactant and a scavenger for the HCl byproduct.
-
Addition of Silane: The system is heated to reflux under a nitrogen atmosphere. (Chloromethyl)triethoxysilane is then added dropwise from the dropping funnel to the boiling diethylamine over a period of 1-2 hours.
-
Reaction Completion: After the addition is complete, the mixture is maintained at reflux for an additional 1-8 hours to ensure the reaction goes to completion.
-
Workup: The reaction mixture is cooled to room temperature. The precipitated diethylamine hydrochloride salt is removed by filtration.
-
Purification: The excess diethylamine is removed from the filtrate by distillation at atmospheric pressure. The remaining crude product is then purified by vacuum distillation to yield N-Ethyl-N-((triethoxysilyl)methyl)ethanamine as a clear liquid.
Applications in Research and Industry
The unique properties of this alpha-silane make it a valuable component in numerous applications:
-
Adhesives and Sealants: It is widely used to improve the adhesion of silicone, polyurethane, and epoxy adhesives and sealants to a variety of substrates, particularly glass, metals, and other inorganic materials.[11][12]
-
Composites and Filled Polymers: As a coupling agent, it enhances the bond between inorganic fillers (e.g., silica, glass fibers) and polymer matrices (e.g., polyamides, polyesters, polyolefins). This results in composite materials with improved mechanical properties, such as tensile strength and modulus, and enhanced resistance to moisture.
-
Coatings and Surface Treatments: It is used as a surface primer or an additive in paints and coatings to promote adhesion and improve durability, corrosion resistance, and weatherability.
-
RTV Silicone Rubber: It functions as an effective crosslinking agent and adhesion promoter for room-temperature-vulcanized (RTV) silicone rubbers.[4]
-
Pharmaceuticals and Cosmetics: In specialized applications, it can be used to modify surfaces of drug delivery systems or as an adhesion promoter in cosmetic formulations to improve durability and water resistance.
Safety, Handling, and Storage
Hazard Summary
N-Ethyl-N-((triethoxysilyl)methyl)ethanamine is a corrosive and hazardous chemical that requires careful handling. It causes severe skin burns and serious eye damage.[6][12][13] It may also cause respiratory irritation.[12] The table below summarizes its GHS classification.
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation (Category 1C) | H314: Causes severe skin burns and eye damage | GHS05 |
| Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage | GHS05 |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[12]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Ensure all skin is covered.[12]
-
Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.
-
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12] The material is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Incompatibilities: Avoid contact with water, moisture, acids, alcohols, and strong oxidizing agents.[12] The compound reacts with water and moisture in the air to liberate ethanol.[12]
Conclusion
N-Ethyl-N-((triethoxysilyl)methyl)ethanamine is a high-performance alpha-silane whose unique molecular structure provides distinct advantages in reactivity and application. Its ability to act as a robust covalent bridge between inorganic and organic materials makes it an indispensable tool for formulators seeking to enhance adhesion, improve mechanical strength, and increase the durability of advanced materials. Proper understanding of its properties, reaction mechanisms, and safety protocols is essential for its effective and safe utilization in both research and industrial settings.
References
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CP Lab Safety. (n.d.). N-Ethyl-N-((triethoxysilyl)methyl)ethanamine, min 95%, 1 gram. Retrieved from [Link]
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Kaimosi BioChem Tech Co., Ltd. (n.d.). 15267-95-5|Chloromethyltriethoxysilane. Retrieved from [Link]
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LookChem. (n.d.). Ethanamine,N-ethyl-N-[(triethoxysilyl)methyl]-. Retrieved from [Link]
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Gelest, Inc. (2015). SAFETY DATA SHEET: (N,N-DIETHYLAMINOMETHYL)TRIETHOXYSILANE. Retrieved from [Link]
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PubChem. (n.d.). Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)-. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of α-(N,N-diethyl)aminomethyltri(methylethylketoxime)silane (DEMOS).... Retrieved from [Link]
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PubChem. (n.d.). Triethoxymethylsilane. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Silane, triethoxy-. Retrieved from [Link]
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ChemSrc. (n.d.). Diethylaminomethyltriethoxy | CAS#:15180-47-9. Retrieved from [Link]
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INNO Specialty Chemicals. (n.d.). Chloromethyl Methyl Diethoxysilane: An Overview of Its Properties and Applications. Retrieved from [Link]
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Gelest, Inc. (2015). SAFETY DATA SHEET - (N,N-DIETHYLAMINOMETHYL)TRIETHOXYSILANE. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine. Retrieved from [Link]
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ChemSrc. (n.d.). Diethylaminomethyltriethoxy | CAS#:15180-47-9. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethanamine, N-ethyl-N-methyl-. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Silane, triethoxymethyl-. Retrieved from [Link]
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